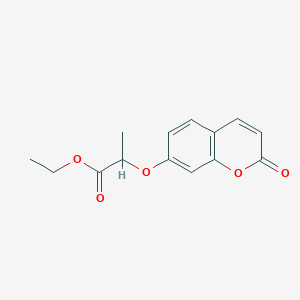

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate

Description

Properties

IUPAC Name |

ethyl 2-(2-oxochromen-7-yl)oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-3-17-14(16)9(2)18-11-6-4-10-5-7-13(15)19-12(10)8-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUVOHLLJOUMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395696 | |

| Record name | Ethyl 2-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314262-30-1 | |

| Record name | Ethyl 2-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 7-Hydroxy-2H-chromen-2-one (7-hydroxycoumarin) or substituted derivatives

- Ethyl bromoacetate or ethyl bromo-propanoate derivatives

- Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

- Solvents like acetone or dimethyl sulfoxide (DMSO)

General Synthetic Route

The typical synthetic approach is an etherification reaction where the hydroxy group at the 7-position of coumarin reacts with ethyl bromoacetate or its analogs under basic conditions to form the ether-linked ester.

Detailed Procedure Example

A representative method adapted from a recent crystallographic synthesis report:

Comparative Data Table of Preparation Methods

*Note: The last method involves a substituted coumarin derivative and is included for context on related synthetic strategies but is less directly relevant to the exact compound.

Research Findings and Analytical Data

-

- ^1H NMR signals correspond to aromatic protons of the coumarin ring and ethyl ester moiety. For example, aromatic doublets at 7.53 and 7.21 ppm, ethoxy group quartet at ~4.28 ppm, and methyl triplet at ~1.28 ppm.

- ^13C NMR shows characteristic carbonyl carbons around 168 ppm and aromatic carbons between 111–160 ppm.

-

- Yields are generally high after purification by flash chromatography, with melting points consistent with literature values (377–380 K).

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Studies have shown that derivatives of chromen compounds exhibit significant anticancer properties. For instance, related compounds have demonstrated inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) with IC50 values indicating potent activity . The structural similarity of ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate to these derivatives suggests it may possess similar bioactivity.

-

Enzyme Inhibition :

- Research indicates that this compound can act as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. A study highlighted that modifications to the chromen structure could enhance inhibitory activity, suggesting potential therapeutic applications in neuroprotection .

-

Synthesis of Bioactive Compounds :

- This compound serves as a precursor in synthesizing other bioactive derivatives, including those with enhanced pharmacological profiles. Its reactivity can be exploited to develop new drugs targeting various biological pathways.

Agrochemical Applications

-

Pesticidal Properties :

- The compound's bioactive nature extends to agrochemical applications, where it has been investigated for its potential as a pesticide. Chromen derivatives are known for their ability to disrupt pest physiology, making them candidates for developing environmentally friendly pest control agents.

-

Plant Growth Regulators :

- This compound has been studied for its effects on plant growth and development, potentially acting as a growth regulator that enhances crop yield and resilience against environmental stressors.

- Case Study on Anticancer Activity :

-

Enzyme Inhibition Study :

- In research focusing on acetylcholinesterase inhibition, it was found that modifications to the coumarin structure significantly affected the inhibitory potency. This compound was included in a series of compounds tested for their ability to inhibit this enzyme, showing promising results that warrant further investigation into its neuroprotective properties .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or scavenging of free radicals. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Key Trends and Implications

Electron-Withdrawing vs. Methyl and ethyl groups (e.g., ) donate electrons, increasing electron density on the coumarin ring, which may stabilize excited states and influence fluorescence properties.

Lipophilicity and Solubility :

- Chlorine and phenyl substituents () elevate lipophilicity, favoring applications in lipid-rich environments (e.g., membrane penetration).

- The free carboxylic acid derivative () exhibits higher aqueous solubility compared to esterified analogs, making it suitable for formulations requiring hydrophilicity.

Steric Effects :

- Bulky substituents like 4-phenyl () may hinder rotational freedom, affecting binding to biological targets or crystal packing efficiency.

Biological Activity

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H16O5 and a molecular weight of approximately 276.28 g/mol. The compound features a chromen-2-one moiety, characterized by a benzopyran structure with a ketone functional group, making it a valuable candidate for various biological applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to disrupt bacterial cell membranes and inhibit essential enzymes, contributing to its effectiveness against various pathogens.

2. Antioxidant Activity

The compound demonstrates notable antioxidant properties, which are essential for neutralizing free radicals in biological systems. This activity can mitigate oxidative stress, potentially reducing the risk of chronic diseases.

3. Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory effects, which may be attributed to its ability to modulate inflammatory pathways and reduce cytokine production .

4. Anticancer Potential

Several studies have highlighted the anticancer potential of coumarin derivatives, including this compound. It has shown promising results in inhibiting cancer cell proliferation in vitro, particularly against breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Cell Membrane Disruption : Its antimicrobial activity is partly due to the disruption of bacterial cell membranes, which compromises their integrity and function.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| Ethyl 4-methylcoumarin | C15H16O5 | Antioxidant, anticancer |

| Ethyl 6-chloro-coumarin | C15H14ClO5 | Antimicrobial, anti-inflammatory |

| Ethyl 7-amino-coumarin | C15H15N1O5 | Fluorescent properties |

This table illustrates how variations in substituents influence the biological activity of coumarin derivatives, emphasizing the unique profile of this compound.

Case Studies and Research Findings

- Antimicrobial Study : A study investigating the antimicrobial efficacy found that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and enzyme inhibition.

- Anticancer Research : In vitro studies demonstrated that the compound effectively inhibited MCF-7 breast cancer cells with an IC50 value of approximately 9.54 μM. This suggests potential as a therapeutic agent in cancer treatment .

- Anti-inflammatory Mechanism : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in cellular models, supporting its use in inflammatory conditions.

Q & A

Basic: What are the established synthetic routes for Ethyl 2-(2-oxo-2H-chromen-7-yloxy)propanoate, and what factors influence reaction efficiency?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution. A conventional method involves reacting 7-hydroxycoumarin derivatives with ethyl 2-bromopropanoate in the presence of anhydrous potassium carbonate (K₂CO₃) as a base in dry dimethylformamide (DMF) at 80°C for 10 hours. Key factors include:

- Catalyst/base selection : K₂CO₃ ensures deprotonation of the phenolic oxygen in 7-hydroxycoumarin, facilitating nucleophilic attack .

- Solvent choice : DMF acts as a polar aprotic solvent, enhancing reaction kinetics.

- Temperature control : Prolonged heating at 80°C optimizes yield (81–82%) compared to lower temperatures, which may stall the reaction .

- Purification : Crystallization from ethanol improves purity, critical for downstream applications.

Basic: Which crystallographic techniques and software are recommended for determining the structure of this compound?

Methodological Answer:

X-ray crystallography is the gold standard. Critical steps include:

- Data collection : High-resolution single-crystal diffraction data using synchrotron or laboratory X-ray sources.

- Structure solution : SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks .

- Validation : WinGX and ORTEP for visualizing thermal ellipsoids, ensuring geometric accuracy (e.g., bond lengths, angles) .

- Deposition : Final CIF files should adhere to IUCr standards, validated using checkCIF .

Advanced: How can researchers address discrepancies in anisotropic displacement parameters during crystallographic refinement?

Methodological Answer:

Discrepancies in anisotropic displacement parameters (ADPs) often arise from disorder or thermal motion. Mitigation strategies include:

- Restraints in SHELXL : Apply SIMU/DELU restraints to suppress unrealistic ADPs, particularly for flexible side chains .

- Twinned data handling : Use TWIN/BASF commands in SHELXL for non-merohedral twinning, common in coumarin derivatives due to planar structures .

- Comparative analysis : Cross-validate ADPs with analogous structures (e.g., Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate, reported in Acta Crystallographica) to identify outliers .

- High-resolution data : Prioritize low-temperature (<100 K) data collection to minimize thermal motion artifacts .

Advanced: What strategies optimize the functionalization of the coumarin core for enhanced bioactivity?

Methodological Answer:

Functionalization focuses on modifying the coumarin scaffold’s 7-hydroxy group and ester moiety:

- Etherification : Introduce alkyl/aryl groups via Williamson ether synthesis (e.g., using propanoate esters) to alter lipophilicity and bioavailability .

- Ester hydrolysis : Convert the ethyl ester to carboxylic acid under basic conditions for salt formation, improving solubility .

- Hybrid derivatives : Attach pharmacophores (e.g., Schiff bases, isoflavonoids) at the 3-phenyl position to enhance antimicrobial or antioxidant activity .

- Characterization : Confirm regioselectivity using ¹H/¹³C NMR and X-ray crystallography .

Advanced: How to design experiments to resolve contradictory data in reaction mechanisms involving this compound?

Methodological Answer:

Contradictions (e.g., unexpected byproducts, yield variations) require systematic approaches:

- Kinetic studies : Use in situ FTIR or HPLC to monitor intermediate formation and identify rate-limiting steps .

- Isotopic labeling : Introduce ¹³C or ²H at the propanoate chain to trace reaction pathways via NMR .

- Computational modeling : Employ density functional theory (DFT) to simulate transition states and compare with experimental data .

- Control experiments : Vary solvent polarity (e.g., DMF vs. acetonitrile) or bases (K₂CO₃ vs. Cs₂CO₃) to isolate steric/electronic effects .

Basic: What spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR confirms the coupling between the coumarin aromatic protons (δ 6.2–8.2 ppm) and the propanoate methyl group (δ 1.2–1.4 ppm). ¹³C NMR identifies carbonyl resonances (δ 160–170 ppm) .

- IR spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and coumarin lactone peaks (~1700 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers mitigate hazards during large-scale synthesis of this compound?

Methodological Answer:

- Engineering controls : Use fume hoods with HEPA filters to handle volatile solvents (e.g., DMF) .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact with corrosive reagents (e.g., K₂CO₃) .

- Waste management : Neutralize acidic/basic residues before disposal and segregate halogenated byproducts .

- Air monitoring : Conduct periodic checks for airborne particulates using OSHA-compliant sensors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.